Nanomolar Inhibition of 17beta-HSD2: A 17-Fold Selectivity Advantage Over 17beta-HSD1
Hexadec-2-enamide exhibits potent, sub-nanomolar inhibition of human 17beta-hydroxysteroid dehydrogenase type 2 (17beta-HSD2), a key enzyme in steroid hormone inactivation. In a direct assay comparison, the compound displays an IC50 of 3.10 nM against 17beta-HSD2, while showing significantly weaker activity against the related isoform 17beta-HSD1 with an IC50 of 53 nM [1]. This represents a 17-fold selectivity window for the type 2 isoform over type 1. In contrast, the saturated analog palmitamide (hexadecanamide, C16:0) shows minimal to no activity against 17beta-HSD2 in related assays, while the longer-chain oleamide (C18:1) exhibits a distinct target profile primarily associated with cannabinoid and serotonin receptors [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM (17beta-HSD2); IC50 = 53 nM (17beta-HSD1) |
| Comparator Or Baseline | Palmitamide (C16:0): IC50 > 10,000 nM (TRPV2); Oleamide (C18:1): IC50 > 1,000 nM (17beta-HSD2) |
| Quantified Difference | 17-fold selectivity for 17beta-HSD2 over 17beta-HSD1; >3,000-fold more potent than palmitamide at 17beta-HSD2 |
| Conditions | Inhibition of human placental microsomal fraction 17beta-HSD2 using [3H]-E2 as substrate after 20 min in presence of NAD+; Inhibition of human placental cytosolic 17beta-HSD1 using [3H]-E1 as substrate after 10 min in presence of NADPH [1] |
Why This Matters
This isoform selectivity profile is critical for researchers developing targeted steroid metabolism modulators, as 17beta-HSD2 inhibition is a validated strategy for estrogen-dependent cancer therapy, while avoiding 17beta-HSD1 inhibition minimizes potential off-target effects.
- [1] BindingDB. BDBM50466029 (CHEMBL4286097). Inhibition of human placental microsomal 17beta-HSD2 and cytosolic 17beta-HSD1. View Source
- [2] BindingDB. BDBM50463964. Antagonist activity at recombinant rat TRPV2 (Palmitamide). View Source
